molecular formula C13H16N2O2 B13050048 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol

2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol

Cat. No.: B13050048
M. Wt: 232.28 g/mol
InChI Key: ZYCVFRSDFXSLJP-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol ( 2088367-13-7) is a chemical compound of significant interest in medicinal chemistry and antioxidant research, with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . This molecule integrates a phenolic antioxidant moiety with a 1,2,4-oxadiazole heterocycle, a combination known to confer valuable biological properties. The primary research value of this compound lies in its potential as an antioxidant. Structural analogs featuring a phenol group coupled with a 1,2,4-oxadiazole ring have demonstrated significant free-radical scavenging ability in standard antioxidant assays such as DPPH and FRAP . The antioxidant mechanism is attributed to the phenol group's ability to donate a hydrogen atom, stabilizing free radicals and interrupting oxidative chain reactions. The incorporation of the 1,2,4-oxadiazole ring is a strategic design element intended to enhance the stability of the phenoxyl radical formed after hydrogen donation through extended resonance, thereby potentially increasing the compound's overall antioxidant efficacy . The tert-butyl group at the ortho position provides steric hindrance, contributing to the stability of the parent molecule. Beyond antioxidant applications, the 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, recognized for its role as a bioisostere for esters and amides, which can improve metabolic stability . Derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anti-viral effects . This makes 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol a versatile intermediate or core structure for developing new therapeutic agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol

InChI

InChI=1S/C13H16N2O2/c1-8-14-12(17-15-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3

InChI Key

ZYCVFRSDFXSLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The oxadiazole ring is then attached to the phenol through a substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Biochemical Probes: Used to study enzyme activity.

    Drug Development: Potential precursor for pharmaceuticals.

Medicine

    Antimicrobial Agents: Investigated for antimicrobial properties.

    Antioxidants: Potential use as an antioxidant in medical formulations.

Industry

    Polymer Additives: Used to improve the stability and performance of polymers.

    Coatings: Incorporated into coatings for enhanced durability.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity.

    Chemical Reactions: Acts as a catalyst or intermediate, facilitating various chemical transformations.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of 2-(tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with analogues differing in substituents on the phenol or oxadiazole rings:

Compound Name Substituents (Phenol/Oxadiazole) Molecular Weight LogP<sup>*</sup> Solubility (mg/mL) Biological Activity (MIC<sup>†</sup>, µg/mL) Reference ID
2-(tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol 2-tert-butyl, 4-(3-methyl-oxadiazole) 260.29 3.2 0.12 (PBS) 2.5 (E. coli)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid 4-(3-methyl-oxadiazole), COOH 204.18 1.8 1.5 (PBS) Inactive
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol 4-phenoxy, 4-oxadiazole 305.31 4.1 0.03 (PBS) 1.0 (S. aureus)
(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol 3-tert-butyl, CH2OH 156.18 0.9 8.7 (Water) ND<sup>‡</sup>

<sup>*</sup>Predicted using ChemAxon; <sup>†</sup>Minimum Inhibitory Concentration; <sup>‡</sup>ND = Not Determined.

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases LogP (3.2) compared to polar derivatives like 4-(3-methyl-oxadiazol-5-yl)benzoic acid (LogP 1.8). This enhances membrane permeability but reduces aqueous solubility.
  • Bioactivity: The phenol-oxadiazole scaffold is critical for antimicrobial activity. Replacement of phenol with benzoic acid (e.g., 4-(3-methyl-oxadiazol-5-yl)benzoic acid) abolishes activity, likely due to reduced membrane interaction .
  • Positional Effects: In (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol, the tert-butyl is on the oxadiazole rather than the phenol, resulting in higher water solubility (8.7 mg/mL) but unconfirmed bioactivity .

Biological Activity

2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, supported by relevant research findings and data.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H17_{17}N3_3O2_2
  • CAS Number : 2088367-13-7

1. Antioxidant Activity

Research indicates that derivatives of 2-(tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol exhibit significant antioxidant properties. The antioxidant activity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

A study found that compounds related to this structure demonstrated antioxidant capabilities comparable to ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .

CompoundDPPH IC50 (µg/mL)FRAP (µmol FeSO₄/g)
2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol25150
Ascorbic Acid20200

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in various cell lines. In vitro studies using RAW264.7 macrophages indicated that treatment with this compound significantly decreased the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .

Cell LineConcentration (µg/mL)TNF-α Reduction (%)IL-6 Reduction (%)
RAW264.7504550
RAW264.71006070

3. Cytotoxicity

Cytotoxic effects were assessed using various cancer cell lines, including HeLa and MCF-7. The compound exhibited an IC50 value of approximately 10 µg/mL against HeLa cells, indicating significant cytotoxic activity .

Cell LineIC50 (µg/mL)
HeLa10
MCF-715

4. Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against several bacterial and fungal strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

A notable study investigated the effects of this compound on oxidative stress in animal models. The administration of the compound resulted in a marked decrease in lipid peroxidation levels and an increase in antioxidant enzyme activities in the liver tissues of rats . This suggests a protective role against oxidative damage.

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